molecular formula C20H19NO3S2 B2993409 (5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 524022-61-5

(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2993409
CAS No.: 524022-61-5
M. Wt: 385.5
InChI Key: OPIZDXCWDFDWKJ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetically derived rhodanine-based compound that has been investigated for its potent biological activity, particularly in the field of oncology research. This molecule functions as a novel and effective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors. Studies have identified this specific compound as a potent pan-PIM kinase inhibitor with low micromolar activity . Its mechanism of action involves competitively binding to the ATP-binding site of PIM-1, PIM-2, and PIM-3 kinases, thereby suppressing their kinase activity and downstream signaling pathways that promote cell survival, proliferation, and drug resistance. The research value of this compound extends beyond its direct kinase inhibition; it has been shown to induce apoptosis and exert anti-proliferative effects in a range of cancer cell lines, making it a valuable chemical probe for studying PIM kinase biology and validating these kinases as therapeutic targets. Its rhodanine scaffold, modified with specific hydrophobic and hydrophilic substituents, is optimized for interaction with the unique kinase domain of PIM family members, offering researchers a specific tool for dissecting oncogenic signaling networks and exploring combination therapies with other targeted agents.

Properties

IUPAC Name

(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-4-24-17-10-14(6-8-16(17)22)11-18-19(23)21(20(25)26-18)15-7-5-12(2)13(3)9-15/h5-11,22H,4H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIZDXCWDFDWKJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their broad range of biological activities. They are known to exhibit properties such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

These compounds often act through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of different substituents on the thiazolidinone scaffold significantly influences their biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : Thiazolidin-4-one derivatives may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein tyrosine phosphatases.
  • Case Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Activity

The antimicrobial activity of thiazolidin-4-one derivatives is well-documented. The compound has been assessed against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Thiazolidin-4-one derivatives also display anti-inflammatory properties. The compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. Key findings include:

  • Cytokine Inhibition : Reduction of TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.
  • Case Studies : Animal models demonstrated decreased inflammation markers following administration of thiazolidinone derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Substituent Effects : The presence of the 3,4-dimethylphenyl group enhances lipophilicity, potentially improving cellular uptake.
  • Sulfanylidene Group : This moiety is crucial for biological activity as it may participate in enzyme binding interactions.

Scientific Research Applications

The applications of (5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, a thiazolidine derivative, are primarily in medicinal chemistry .

IUPAC Name: this compound
Product Name: this compound

Thiazolidine is a heterocyclic organic compound featuring a five-membered saturated ring that includes a thioether group and an amine group; it is the sulfur analog of other compounds .

Packing UnitAvailable StockPrice($)Quantity

General Information
The compound (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one, which is similar in structure, is a thiazolidinone derivative with a thiazolidine ring fused with an imine and a benzylidene moiety. The structure includes a thiazolidinone core, known for its biological activity, particularly in medicinal chemistry. The dimethylphenyl and ethoxy-hydroxybenzylidene units enhance potential interactions with biological targets.

Potential Research Areas
Research on this specific compound may involve:

  • Synthesis Optimization : Perfecting synthetic routes to improve yield and purity, often using recrystallization or chromatography.
  • Biological Activity Evaluation : Assessing the efficacy against targeted diseases through biological assays.
  • Interaction Studies : Understanding interactions with biological macromolecules like proteins and enzymes using techniques like X-ray crystallography and molecular docking. These studies help understand the compound's pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous rhodanine derivatives are critical for understanding structure-activity relationships (SAR). Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Rhodanine Derivatives

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physical Implications References
Target Compound N3: 3,4-dimethylphenyl; C5: 3-ethoxy-4-hydroxyphenyl C₉H₁₉NO₃S₂ ~385.48* E-configuration, dual hydrogen-bond donor (OH) and acceptor (ethoxy) Enhanced solubility and target binding via hydroxyl group; ethoxy may reduce metabolic degradation. -
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () N3: phenyl; C5: 2-hydroxybenzylidene C₁₆H₁₁NO₂S₂ 321.39 Z-configuration, intramolecular H-bonding (OH⋯S) Stabilized crystal packing via S(6) and R₂²(7) motifs; potential bioavailability limitations due to low solubility.
(5E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () N3: 2-(3,4-dimethoxyphenyl)ethyl; C5: pyrazolyl C₃₁H₂₉N₃O₄S₂ 571.71 Extended aromatic system, pyrazole substituent Increased steric bulk and π-π stacking potential; higher molecular weight may reduce membrane permeability.
(5E)-5-[(3-Nitro-4-pyrrolidin-1-yl-phenyl)methylene]-2-thioxo-thiazolidin-4-one () C5: 3-nitro-4-pyrrolidinylphenyl C₁₄H₁₃N₃O₃S₂ 335.41 Nitro (electron-withdrawing) and pyrrolidine (basic) groups Nitro group enhances electrophilicity; pyrrolidine may improve solubility but introduce metabolic liabilities.
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () N3: butyl; C5: 4-hydroxyphenyl C₁₄H₁₅NO₂S₂ 293.40 Short alkyl chain (butyl), para-hydroxyphenyl Improved pharmacokinetics (e.g., absorption) via alkyl chain; hydroxyl enables H-bonding.
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () N3: 4-methylphenyl; C5: 3,4-dimethoxyphenyl C₁₉H₁₇NO₃S₂ 371.47 Z-configuration, methoxy groups Methoxy groups enhance lipophilicity and π-π interactions; Z-configuration may alter binding affinity.

*Calculated using average atomic masses.

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: Hydroxyl groups (e.g., ) enable hydrogen bonding with biological targets, improving binding affinity . Alkyl chains () may improve pharmacokinetic properties by increasing lipophilicity and membrane permeability .

Stereochemical Influences :

  • E-configuration in the target compound likely results in distinct spatial arrangements compared to Z-isomers (e.g., ), affecting intermolecular interactions and crystal packing .

Metabolic Considerations :

  • Ethoxy and methoxy groups (e.g., target compound, ) may slow oxidative metabolism compared to hydroxylated analogs, extending half-life .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a cyclocondensation reaction between 3-(3,4-dimethylphenyl)thiosemicarbazide and an appropriate α,β-unsaturated carbonyl precursor (e.g., 3-ethoxy-4-hydroxybenzaldehyde). A typical protocol involves refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with sodium acetate as a catalyst for 2–4 hours . Optimization includes:

  • Adjusting molar ratios (e.g., 1:1.2 thiosemicarbazide to aldehyde).
  • Monitoring reaction progress via TLC or HPLC to minimize side products like over-oxidized sulfones.
  • Recrystallization from DMF-ethanol mixtures to improve purity (yield: ~60–75%) .

Q. How can the stereochemical configuration (E/Z isomerism) of the exocyclic double bond in this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : The coupling constant (JJ) between protons on the double bond (typically 12–16 Hz for trans (E) configuration vs. 8–12 Hz for cis (Z)) .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation, as demonstrated for structurally analogous thiazolidinones .
  • UV-Vis spectroscopy : E-isomers often exhibit bathochromic shifts due to extended conjugation compared to Z-isomers .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • FT-IR : Confirm the presence of thione (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methylidene proton (δ 7.2–7.8 ppm, singlet), and thiazolidinone carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or hydroxyl groups) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform docking studies to predict binding affinity to target proteins (e.g., tyrosine kinases or bacterial enzymes) using software like AutoDock Vina .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, which correlates with redox-mediated antibacterial activity .
  • Optimize substituents (e.g., replacing 3-ethoxy with electron-withdrawing groups) to modulate charge distribution and improve target interaction .

Q. How might contradictory bioactivity data (e.g., antibacterial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate selective toxicity .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions (e.g., mitochondrial proteins) that explain cytotoxicity .
  • Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing 4-hydroxyphenyl with halogenated aryl groups) to isolate antibacterial efficacy from cytotoxicity .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane or methanol/water) to induce slow nucleation .
  • Temperature gradient : Gradually reduce temperature from 50°C to 4°C over 48 hours .
  • Seeding : Introduce microcrystals of structurally similar thiazolidinones to promote epitaxial growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.